(Quinolin-3-yl)thiourea
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Overview
Description
(Quinolin-3-yl)thiourea is an organosulfur compound that features a quinoline ring attached to a thiourea moiety
Mechanism of Action
Target of Action
(Quinolin-3-yl)thiourea, a derivative of quinoline and thiourea, has been found to exhibit diverse biological activities .
Mode of Action
Quinoline derivatives are known to have high and selective activity attained through different mechanisms of action . Thiourea derivatives have been reported to show diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Biochemical Pathways
Quinoline derivatives have been associated with numerous biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 20327 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with quinoline and thiourea derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a study showed that a quinoline–thiourea conjugate was used as a fluorescence sensor to detect mercury ion in aquatic plants , suggesting that the compound’s action can be influenced by the presence of specific ions in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Quinolin-3-yl)thiourea can be synthesized through the reaction of quinoline-3-carboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction typically involves heating the reactants in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Quinolin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(Quinolin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Comparison with Similar Compounds
Thiourea: A simpler analog with similar sulfur-containing functional groups.
Quinoline Derivatives: Compounds like quinoline-2-thiol and quinoline-4-thiol share structural similarities with (Quinolin-3-yl)thiourea.
Uniqueness: this compound stands out due to its combined quinoline and thiourea moieties, which confer unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .
Properties
IUPAC Name |
quinolin-3-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-10(14)13-8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHWMBUEPKVKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30162-39-1 |
Source
|
Record name | (quinolin-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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